![molecular formula C29H40N2O3Si B12932544 tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of silyl ethers. These compounds are often used in organic synthesis due to their stability and reactivity. The compound features a tert-butyldiphenylsilyl group, which is commonly used as a protecting group for alcohols in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups, cyclization reactions, and the introduction of the silyl ether group. Common reagents used in these reactions include tert-butyldiphenylsilyl chloride, bases like triethylamine, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the silyl ether group.
Reduction: Reduction reactions may target the carboxylate group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a silyl ether oxide, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable tool in organic synthesis.
Biology
In biological research, silyl ethers are often used to protect hydroxyl groups during the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, compounds like this are used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry
In the chemical industry, silyl ethers are used in the production of various materials, including polymers and resins.
Mécanisme D'action
The mechanism of action for this compound involves its reactivity as a silyl ether. The tert-butyldiphenylsilyl group can be selectively removed under mild conditions, allowing for the deprotection of hydroxyl groups in complex molecules. This makes it a valuable tool in multi-step organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl ether
- Trimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
The uniqueness of tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate lies in its specific stereochemistry and the presence of the tert-butyldiphenylsilyl group. This combination provides unique reactivity and stability, making it particularly useful in complex synthetic routes.
Propriétés
Formule moléculaire |
C29H40N2O3Si |
|---|---|
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
tert-butyl (1S,2R,3S,6R,8R)-2-[tert-butyl(diphenyl)silyl]oxy-4,9-diazatricyclo[4.3.1.03,8]decane-9-carboxylate |
InChI |
InChI=1S/C29H40N2O3Si/c1-28(2,3)33-27(32)31-23-17-20-18-24(31)26(25(23)30-19-20)34-35(29(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23-26,30H,17-19H2,1-6H3/t20-,23-,24+,25+,26+/m1/s1 |
Clé InChI |
GXHJGMHVCORGJJ-MTKOPPBXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CC3CC1C(C2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


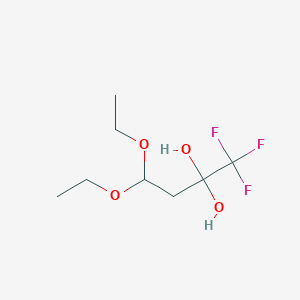
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)

![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
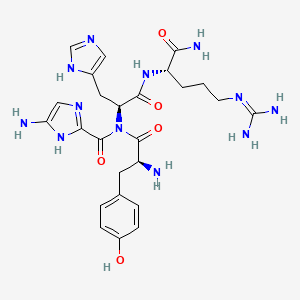
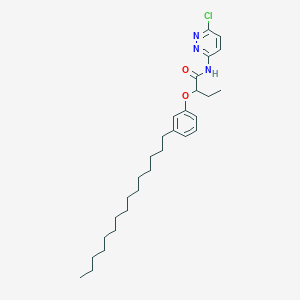
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
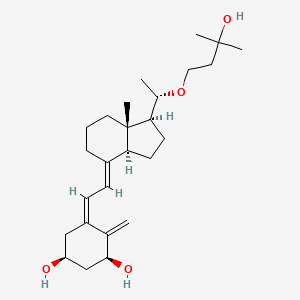
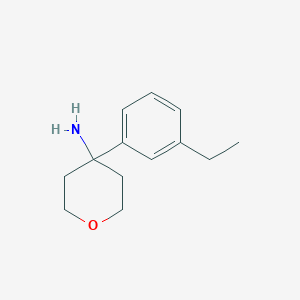

![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
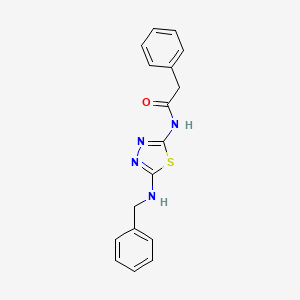
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
